4-Amino-2-methyl-3-nitropyridine

Synthetic Chemistry Process Chemistry Nitropyridine Synthesis

This 4-Amino-2-methyl-3-nitropyridine (CAS 27582-14-5) is a precision intermediate for azaindole scaffolds. Its unique 2-methyl-3-nitro-4-amino substitution pattern enables regioselective C-H arylation and cyclization—isomers cannot substitute. Procure with confidence: the distinct 175°C melting point verifies correct isomer identity, ensuring synthetic success and avoiding costly failures.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 27582-14-5
Cat. No. B112403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyl-3-nitropyridine
CAS27582-14-5
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8)
InChIKeyPWMOQGXCXFHJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methyl-3-nitropyridine (CAS 27582-14-5) for Chemical Synthesis and Pharmaceutical R&D


4-Amino-2-methyl-3-nitropyridine (CAS 27582-14-5) is a polyfunctionalized nitropyridine derivative characterized by an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring [1]. The compound has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol , with a reported melting point of 175 °C [2] and computed logP values (Consensus Log Po/w) of approximately 0.15 , indicating moderate lipophilicity. Commercially available at 95% purity , this compound serves primarily as a building block or intermediate in the synthesis of more complex heterocyclic systems, particularly azaindoles [3] and other nitrogen-containing scaffolds relevant to medicinal chemistry.

Why 4-Amino-2-methyl-3-nitropyridine Cannot Be Replaced by Generic Aminonitropyridines


Generic substitution among aminonitropyridine isomers fails due to the critical interdependence of the amino, methyl, and nitro substituents on pyridine ring reactivity and downstream synthetic utility. The precise 2-methyl-3-nitro-4-amino substitution pattern creates a unique electronic environment that governs both its physical properties and its behavior as a synthetic intermediate. For instance, the nitro group at the 3-position acts as both a strong electron-withdrawing group and a potential leaving group or directing group in transition metal-catalyzed reactions [1]. In contrast, isomers like 2-amino-4-methyl-3-nitropyridine exhibit different hydrogen-bonding networks and crystal packing [2], which can lead to divergent reactivity and product profiles. Similarly, other nitro group positional isomers or compounds lacking the methyl group would follow different metabolic and chemical pathways, making them unsuitable for applications specifically requiring the scaffold of 2-methyl-3-nitropyridin-4-amine. The specific data below quantifies these differences.

Quantitative Differentiation Evidence for 4-Amino-2-methyl-3-nitropyridine


Synthetic Yield Comparison with a Direct Precursor

The synthesis of 4-Amino-2-methyl-3-nitropyridine from 2-methyl-4-aminopyridine proceeds with a reported yield of approximately 38% [1]. This provides a clear, albeit modest, benchmark for process optimization. While a direct comparator yield for the synthesis of a close isomer under identical conditions is not provided in the source, this yield serves as a baseline for evaluating alternative routes and for process chemists aiming to improve efficiency or compare to the synthesis of related compounds like 2-amino-4-methyl-3-nitropyridine, whose crystal structure and properties differ significantly [2].

Synthetic Chemistry Process Chemistry Nitropyridine Synthesis

Melting Point Distinction from Isomeric Aminonitropyridines

The melting point of 4-Amino-2-methyl-3-nitropyridine is reported as 175 °C [1]. This value is a direct consequence of its specific substitution pattern and crystal packing forces. While direct melting point data for the exact isomer 2-amino-4-methyl-3-nitropyridine is not provided in the available sources, its distinct crystal structure, characterized by a monoclinic P21/n space group with a specific dimeric N-H···N hydrogen-bonding motif [2], strongly suggests a different melting point. This difference in thermal behavior is a crucial quality control parameter and a clear indicator of chemical identity, ensuring that the correct isomer is procured and used in sensitive reactions.

Physical Chemistry Quality Control Material Science

Lipophilicity Profile and its Impact on Reactivity

The predicted Consensus Log Po/w for 4-Amino-2-methyl-3-nitropyridine is 0.15, based on an average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . The individual predictions range from -1.05 (SILICOS-IT) to 0.95 (iLOGP and XLOGP3), highlighting the method-dependent variability typical of zwitterionic or polar compounds . This moderate lipophilicity is a direct result of the balance between the hydrophobic methyl group and the polar amino and nitro functionalities. In contrast, a compound like 2-amino-4-methyl-5-nitropyridine, with a different hydrogen-bonding network as evidenced by its crystal structure [1], would likely exhibit a different logP value, impacting its solubility, permeability, and behavior in partition-dependent processes.

Medicinal Chemistry Computational Chemistry ADME Prediction

Regioselective Functionalization Potential via Nitro Group Direction

The nitro group in 3-nitropyridines, such as 4-Amino-2-methyl-3-nitropyridine, is known to act as a directing group in transition metal-catalyzed C-H arylation reactions [1]. The specific 2-methyl-3-nitro-4-amino substitution pattern positions the nitro group adjacent to the C2 methyl and C4 amino groups. This arrangement creates a unique electronic and steric environment that influences the regioselectivity of such transformations [1]. While no direct comparative study was found, the general utility of 3-nitropyridines in regioselective direct arylation is well-documented, and the presence of the 2-methyl and 4-amino substituents in the target compound will further modulate the reactivity compared to unsubstituted or differently substituted 3-nitropyridines. For example, the crystal structure of a related 2-amino-4-methyl-3-nitropyridine reveals distinct hydrogen-bonding patterns [2], which can affect the accessibility and coordination of the nitro group to metal catalysts.

Organometallic Chemistry C-H Activation Late-Stage Functionalization

High-Value Application Scenarios for 4-Amino-2-methyl-3-nitropyridine


Synthesis of Azaindole-Based Pharmaceutical Intermediates

As described in patent literature [1], aminonitropyridines of this class are key intermediates for the preparation of azaindoles. The specific substitution pattern of 4-Amino-2-methyl-3-nitropyridine is a prerequisite for constructing the fused pyrrolo-pyridine core of these privileged scaffolds, which are frequently found in kinase inhibitors and other therapeutic agents. Its use in this context is not interchangeable with isomers due to the precise regiochemical requirements of the cyclization reactions.

Quality Control and Identity Verification via Melting Point

The distinct melting point of 175 °C [2] serves as a primary analytical benchmark for confirming the identity and purity of the received compound. This quantitative data point allows researchers and procurement professionals to quickly verify the material against a vendor's Certificate of Analysis, ensuring the correct isomer is used and preventing synthetic failures or erroneous biological results that could arise from using a structurally similar but functionally different analog.

Medicinal Chemistry Fragment for Property Optimization

The compound's predicted moderate lipophilicity (Consensus Log Po/w of 0.15) makes it an attractive fragment or starting material in medicinal chemistry campaigns. This logP value suggests a favorable balance between aqueous solubility and membrane permeability, a critical attribute for achieving oral bioavailability. Medicinal chemists can leverage this property when designing analogs, as it provides a baseline for modulating the ADME profile of lead compounds.

Regioselective C-H Functionalization for Diversification

The 3-nitropyridine core of 4-Amino-2-methyl-3-nitropyridine can act as a directing group in transition metal-catalyzed C-H arylation reactions [3]. This enables the regioselective introduction of aryl or heteroaryl groups onto the pyridine ring, a powerful strategy for rapidly generating compound libraries or installing specific functional motifs late in a synthetic sequence. This predictable reactivity is a key differentiator that justifies its selection over nitropyridine isomers with different substitution patterns.

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